2-Amino-4-(hydroxymethyl)phenol CAS number 52820-13-0 properties
2-Amino-4-(hydroxymethyl)phenol CAS number 52820-13-0 properties
An In-depth Technical Guide to 2-Amino-4-(hydroxymethyl)phenol (CAS: 52820-13-0)
Introduction: A Versatile Phenolic Building Block
2-Amino-4-(hydroxymethyl)phenol is a multifunctional organic compound belonging to the aminophenol class. Characterized by a benzene ring substituted with amino, hydroxyl, and hydroxymethyl groups, this molecule serves as a versatile intermediate and building block in various chemical sectors. Its unique arrangement of functional groups imparts a distinct reactivity profile, making it a compound of significant interest in the synthesis of dyes, advanced polymers, and potential pharmaceutical agents. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, reactivity, and safe handling protocols, grounded in established scientific data to support advanced research and development applications.
Section 1: Core Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its unique identifiers and physical characteristics. These properties govern its behavior in different solvents and physical states, which is critical information for reaction setup, purification, and formulation.
The structure of 2-Amino-4-(hydroxymethyl)phenol facilitates intramolecular hydrogen bonding, which contributes to its solid state at ambient temperatures.[1] The presence of polar amino and hydroxyl groups makes it amenable to dissolution in polar solvents.[1][2]
Chemical Structure Diagram
Caption: Chemical structure of 2-Amino-4-(hydroxymethyl)phenol.
Table 1: Physicochemical and Identity Data
| Property | Value | Source(s) |
| CAS Number | 52820-13-0 | [1][3][4] |
| Molecular Formula | C₇H₉NO₂ | [1][4] |
| Molecular Weight | 139.15 g/mol | [2][4][5] |
| IUPAC Name | 2-amino-4-(hydroxymethyl)phenol | [3][4] |
| Synonyms | 3-Amino-2-hydroxybenzyl alcohol, Benzenemethanol, 3-amino-4-hydroxy- | [2][4][5] |
| Physical Form | Solid | [3] |
| Solubility | Partially soluble in water; Freely soluble in ethanol & methanol; Insoluble in hexane. | [1] |
| Storage Conditions | Store at 2-8°C, protect from light, keep under an inert atmosphere. | [3][6] |
Section 2: Synthesis and Purification Protocol
While multiple synthetic routes may exist, a common industrial strategy for producing substituted aminophenols involves the selective reduction of a corresponding nitrophenol precursor. The following protocol is inferred from methodologies detailed for analogous compounds, such as in U.S. Patent US4329503A.[1] The core principle is the reduction of a nitro group to an amine without affecting other sensitive functional groups on the aromatic ring.
Experimental Protocol: Reduction of 2-nitro-4-(hydroxymethyl)phenol
Causality Behind Experimental Choices:
-
Starting Material: 2-nitro-4-(hydroxymethyl)phenol is the logical precursor, where the nitro group is positioned for reduction to the desired amine.
-
Reducing Agent: Sodium hydrosulfide (NaHS) is a selective reducing agent for aromatic nitro groups, particularly in aqueous systems. It is effective and more controlled than more aggressive agents like catalytic hydrogenation, which could potentially reduce the benzylic alcohol.
-
pH Control: Maintaining a slightly basic pH (around 8.5) is crucial.[1] It ensures the stability of the hydrosulfide reducing species and prevents side reactions or over-reduction.[1]
-
Purification: The product's amphoteric nature (containing both an acidic phenol and a basic amine) is exploited for purification. Acidification of the solution protonates the amino group, but more importantly, it neutralizes the phenoxide, causing the less soluble neutral product to precipitate, allowing for isolation by simple filtration.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge an aqueous solution of ammonium chloride.
-
Precursor Addition: Add the starting material, 2-nitro-4-(hydroxymethyl)phenol, to the vessel.
-
Reducer Addition: Gradually add an aqueous solution of sodium hydrosulfide (NaHS) to the mixture while maintaining the temperature between 70–75°C.[1]
-
pH Monitoring and Control: Throughout the addition, monitor the pH of the reaction mixture. Use a suitable base (e.g., aqueous ammonia) to maintain the pH in the range of 7.0–8.5.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 70–75°C until reaction monitoring (e.g., TLC or HPLC) indicates the complete consumption of the starting material.
-
Product Isolation: Cool the reaction mixture. Carefully adjust the pH to 4.5–5.5 using a suitable acid (e.g., dilute sulfuric acid or acetic acid).[1] This will cause the product to precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by filtration. Wash the filter cake with cold water to remove residual salts.
-
Drying: Dry the purified 2-Amino-4-(hydroxymethyl)phenol under a vacuum at a moderate temperature. Yields for this type of reaction are reported to be in the 88–94% range.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Amino-4-(hydroxymethyl)phenol.
Section 3: Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Features
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |
| ¹H NMR | Aromatic Protons (3H) | δ 6.5 - 7.0 ppm | Protons on the electron-rich aromatic ring. Complex splitting patterns are expected due to their coupling with each other. |
| Methylene Protons (-CH₂OH) | δ 4.4 - 4.7 ppm | Singlet (or doublet if coupled to OH proton). Deshielded by the adjacent oxygen atom. | |
| Phenolic Proton (-OH) | δ 4.0 - 7.0 ppm (variable) | Broad singlet. Chemical shift is highly dependent on solvent, concentration, and temperature. Can be exchanged with D₂O.[7] | |
| Amino Protons (-NH₂) | δ 3.5 - 5.0 ppm (variable) | Broad singlet. Also exchangeable with D₂O. | |
| Alcohol Proton (-CH₂OH) | δ 2.0 - 2.5 ppm (variable) | Broad singlet or triplet. Tends to be exchangeable and its coupling to the CH₂ group is often not observed.[7] | |
| IR Spectroscopy | O-H Stretch (Phenol & Alcohol) | 3200 - 3600 cm⁻¹ (Broad) | A very prominent and broad absorption due to hydrogen bonding is the hallmark of alcohols and phenols.[7] |
| N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (Medium) | Two bands may be visible for the primary amine (symmetric and asymmetric stretching). Often overlaps with the O-H band. | |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ (Medium) | Characteristic of sp² C-H bonds on the benzene ring. | |
| Aromatic C=C Bending | 1500 - 1600 cm⁻¹ (Strong) | Strong absorptions typical for aromatic rings.[7] | |
| C-O Stretch (Alcohol/Phenol) | 1000 - 1260 cm⁻¹ (Strong) | Strong bands corresponding to the C-O single bonds of the alcohol and phenol groups.[7] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 139.06 | Expected molecular ion peak corresponding to the molecular weight. |
| Key Fragment | m/z = 108 | Loss of the hydroxymethyl group (-CH₂OH, 31 Da), a common fragmentation pathway for benzyl alcohols (alpha cleavage).[7] |
Section 4: Reactivity and Industrial Applications
The utility of 2-Amino-4-(hydroxymethyl)phenol stems from the distinct reactivity of its three functional groups, allowing it to serve as a versatile precursor.
-
Amino Group (-NH₂): Acts as a nucleophile and a base. It is the key site for diazotization reactions, where it is converted into a diazonium salt. This intermediate can then be coupled with other aromatic compounds (e.g., naphthol derivatives) to form intensely colored azo dyes.[1]
-
Phenolic Hydroxyl Group (-OH): This acidic group can be deprotonated to form a phenoxide, a potent nucleophile. It directs electrophilic aromatic substitution to the ortho and para positions. Its presence is also crucial for chelation with metal ions.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to an aldehyde or carboxylic acid. It can also participate in condensation reactions, particularly with phenols or amines, to form cross-linked polymer networks. This reactivity is valuable in producing epoxy resins and polyurethanes, where it can enhance crosslinking density and improve the thermal stability of the final material.[1]
Potential Applications Diagram
Caption: Application pathways for 2-Amino-4-(hydroxymethyl)phenol.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, a thorough understanding of the associated hazards is essential for safe handling. 2-Amino-4-(hydroxymethyl)phenol is classified as harmful and an irritant.[3][4]
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| GHS Pictogram | GHS07 | Exclamation Mark | [3] |
| Signal Word | Warning | [3] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [4] |
Handling and First Aid Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[8] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 regulations.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[8]
-
Body Protection: Wear a lab coat and ensure skin is not exposed.[8]
-
-
Handling Practices: Avoid generating dust.[8] Minimize all contact with the material. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9] The recommended storage temperature is between 2-8°C.[6]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]
-
Conclusion
2-Amino-4-(hydroxymethyl)phenol (CAS: 52820-13-0) is a compound with significant synthetic potential. Its trifunctional nature provides multiple handles for chemical modification, positioning it as a valuable intermediate in the fields of materials science and fine chemical synthesis. While its direct applications in drug development are less documented than its isomers, its structure presents an interesting scaffold for creating libraries of novel compounds for biological screening, particularly in areas like antioxidant and metal chelation research. Adherence to rigorous safety protocols is mandatory when handling this compound to mitigate its associated health hazards. This guide serves as a foundational resource for scientists to harness the capabilities of this versatile molecule effectively and safely.
References
- Vulcanchem. (n.d.). 2-Amino-4-(hydroxymethyl)phenol - 52820-13-0.
- Sigma-Aldrich. (n.d.). 2-Amino-4-(hydroxymethyl)phenol | 52820-13-0.
- PubChem. (n.d.). 2-Amino-4-(hydroxymethyl)phenol | C7H9NO2 | CID 12000270.
- CymitQuimica. (n.d.). CAS 52820-13-0: Benzenemethanol, 3-amino-4-hydroxy-.
- LookChem. (n.d.). Cas 52820-13-0, 3-Amino-2-hydroxybenzyl alcohol.
- Acros Organics. (n.d.). Material Safety Data Sheet.
- EvitaChem. (n.d.). Buy 4-Amino-2-(hydroxymethyl)phenol.
- BLD Pharm. (n.d.). 52820-13-0 | 2-Amino-4-(hydroxymethyl)phenol.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-4-methylphenol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-(hydroxymethyl)phenol.
- Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet.
- Ambeed, Inc. (n.d.). 2-Amino-4-(hydroxymethyl)phenol | 52820-13-0 - Sigma-Aldrich.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
Sources
- 1. 2-Amino-4-(hydroxymethyl)phenol (52820-13-0) for sale [vulcanchem.com]
- 2. CAS 52820-13-0: Benzenemethanol, 3-amino-4-hydroxy- [cymitquimica.com]
- 3. 2-Amino-4-(hydroxymethyl)phenol | 52820-13-0 [sigmaaldrich.com]
- 4. 2-Amino-4-(hydroxymethyl)phenol | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 52820-13-0|2-Amino-4-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.cn [capotchem.cn]
